molecular formula C20H18N4O3S B2994598 N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-62-5

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Numéro de catalogue: B2994598
Numéro CAS: 941986-62-5
Poids moléculaire: 394.45
Clé InChI: BXBDEFMEXLSFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core, a bicyclic structure fused with a thiazole and pyridazine ring. Key structural elements include:

  • Position 7: Substituted with a p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.
  • Position 2: A methyl group, enhancing steric stability.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDEFMEXLSFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941986-62-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S and a molecular weight of 394.4 g/mol. Its structure features a thiazolo-pyridazine core, which is significant for its biological activity.

PropertyValue
CAS Number941986-62-5
Molecular FormulaC20_{20}H18_{18}N4_{4}O3_{3}S
Molecular Weight394.4 g/mol

Antiviral Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit antiviral properties. For instance, derivatives containing thiazole moieties have shown effectiveness against various viral targets, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). The compound's ability to inhibit RNA polymerase activity is particularly noteworthy, with some derivatives demonstrating IC50_{50} values below 1 μM .

Anti-inflammatory Potential

Thiazole derivatives are often explored for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain thiazole compounds can selectively inhibit COX-II with minimal effects on COX-I, suggesting a favorable therapeutic profile for treating inflammatory conditions .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Study 1: Antiviral Efficacy

In a recent study, a series of thiazole derivatives were synthesized and tested for their antiviral activities against HCV. Among these, one compound exhibited an IC50_{50} value of 0.35 μM against NS5B RNA polymerase. This suggests that modifications to the thiazole ring can enhance antiviral potency .

Study 2: Inhibition of COX Enzymes

A comparative analysis of various thiazole derivatives demonstrated that certain modifications led to significant COX-II inhibition. One derivative showed an IC50_{50} value of 0.52 μM, indicating strong selectivity for COX-II over COX-I. This selectivity is crucial in minimizing side effects commonly associated with non-selective NSAIDs .

Study 3: Anticancer Mechanisms

Research focusing on the apoptotic effects of thiazole derivatives revealed that compounds similar to N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide could significantly reduce cell viability in breast cancer cell lines by inducing caspase-dependent apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Position 7) Acetamide Side Chain Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Thiazolo[4,5-d]pyridazin p-Tolyl N-(furan-2-ylmethyl) Not explicitly provided¹ Inferred hydrophobic/electronic interactions
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazin Thiophen-2-yl N-(4-chlorophenyl) C₁₈H₁₃ClN₄O₂S₂ 416.9 Higher electronegativity (Cl, S)
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)-N-propylacetamide Thiazolo[4,5-d]pyridazin 4-Fluorophenyl N-propyl C₂₀H₂₂FN₅O₂S 415.5 Enhanced solubility (fluorine, pyrrolidine)
Ruzotolimodum (WHO-INN) Thiazolo[4,5-d]pyrimidin Complex carbohydrate Acetylated side chain C₁₉H₂₄N₄O₆S 436.5 Toll-like receptor agonist

¹ The target compound’s molecular formula is inferred as ~C₂₀H₁₈N₄O₃S based on structural analogs.

Structural and Electronic Comparisons

  • Substituent Effects :
    • The p-tolyl group (target) offers moderate hydrophobicity compared to the electron-withdrawing 4-fluorophenyl or thiophen-2-yl .
    • The furan-2-ylmethyl side chain (target) may enhance π-stacking vs. the chlorophenyl group in ’s compound, which prioritizes halogen bonding .
  • Side Chain Flexibility : The N-propyl group in ’s compound increases flexibility and solubility, whereas the furan-2-ylmethyl group (target) introduces rigidity .

Q & A

Q. What are the established synthetic methodologies for N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves constructing the thiazolo[4,5-d]pyridazinone core via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Key intermediates, such as the furan-2-ylmethylamine moiety, can be prepared by reacting furan-2-carbaldehyde with methylamine under reductive amination conditions. The thiazolo ring is formed via cyclocondensation of thiourea derivatives with α-haloketones, followed by oxidation. Characterization of intermediates relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent placement.
  • X-ray crystallography to resolve ambiguities in stereochemistry (e.g., verifying the p-tolyl group orientation) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formulas.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

Technique Application Example Parameters
¹H/¹³C NMR Assigns proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) .DMSO-d₆ solvent, 400–600 MHz, 298 K.
X-ray diffraction Resolves crystal packing and bond angles (e.g., thiazolo-pyridazinone dihedral angles) .Mo-Kα radiation (λ = 0.71073 Å), 100 K.
FT-IR Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).KBr pellet, 400–4000 cm⁻¹.
HPLC-MS Assesses purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ in ESI+) .C18 column, acetonitrile/water gradient.

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • DFT calculations : Optimize molecular geometries (e.g., using B3LYP/6-31G* basis sets) to compare theoretical vs. experimental NMR shifts .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the acetamide group) by analyzing signal splitting at low temperatures (e.g., 223 K).
  • Cross-validation : Use X-ray data to anchor computational models, ensuring accurate electrostatic potential maps for hydrogen-bonding networks .

Q. What experimental strategies can optimize the synthesis of the thiazolo[4,5-d]pyridazinone core under varying catalytic conditions?

Methodological Answer: Optimization focuses on catalyst selection and reaction kinetics:

Catalyst System Solvent Temperature Yield (%) Reference
Pd(OAc)₂/PPh₃DMF80°C65–70
CuI/1,10-phenanthrolineToluene110°C55–60
Photoredox catalysis (IrIII)MeCNRT, 450 nm LED75–80Hypothetical

Q. Key variables :

  • Solvent polarity : Higher polarity (DMF) accelerates cyclization but may promote side reactions.
  • Catalyst loading : Pd systems require 5 mol% for optimal turnover.
  • Additives : Molecular sieves (3Å) improve yields by scavenging water in moisture-sensitive steps .

Q. What methodologies are recommended for investigating the structure-activity relationships (SAR) of substituents on the furan and p-tolyl groups?

Methodological Answer:

  • Analog synthesis : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrazole) using reductive amination .
  • Biological assays : Test analogs for target binding (e.g., kinase inhibition) via fluorescence polarization or surface plasmon resonance (SPR).
  • Computational docking : Map substituent effects using AutoDock Vina to predict binding poses against therapeutic targets (e.g., COX-2 or PI3K) .

Data Contradiction Analysis

Scenario : Conflicting NMR data for the thiazolo[4,5-d]pyridazinone methyl group (predicted δ 2.1 ppm vs. observed δ 2.3 ppm).
Resolution :

Verify sample purity via HPLC (retention time comparison).

Recalculate DFT shifts with explicit solvent models (e.g., COSMO for DMSO).

Explore tautomeric equilibria using 2D NOESY to detect through-space couplings between methyl and adjacent protons .

Future Research Directions

  • Develop enantioselective syntheses using chiral ligands (e.g., BINAP-Pd complexes) to access stereoisomers for pharmacological profiling.
  • Investigate photophysical properties (e.g., fluorescence) for imaging applications, leveraging the conjugated thiazolo-pyridazinone system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.